![molecular formula C10H14N2O4 B2772530 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856046-97-3](/img/structure/B2772530.png)
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as ECPP, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. ECPP is a pyrazole derivative that has been synthesized using various methods, including the use of reagents such as ethyl acetoacetate and hydrazine hydrate. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in inflammation or cancer growth. Additionally, 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid may interact with cell membranes, leading to changes in membrane fluidity and ion transport.
Biochemical and Physiological Effects:
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and cytotoxic properties, the compound has been found to exhibit antioxidant activity, suggesting that it may be useful in the treatment of oxidative stress-related diseases. 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has also been found to have an effect on the central nervous system, with studies suggesting that it may have a sedative effect.
実験室実験の利点と制限
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. Additionally, the compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, there are also limitations to the use of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound may have toxic effects at high doses, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. One area of interest is the development of new anti-inflammatory drugs based on the compound. Additionally, further studies could explore the potential of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in cancer therapy and the development of new antibiotics. Future research could also focus on the mechanism of action of the compound and its potential interactions with other drugs or compounds. Finally, studies could explore the potential of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in the treatment of other diseases, such as neurodegenerative disorders or cardiovascular diseases.
合成法
The synthesis of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been achieved using different methods, including the use of ethyl acetoacetate and hydrazine hydrate. In one method, ethyl acetoacetate was reacted with hydrazine hydrate to form 3-(ethoxycarbonyl)pyrazole. The resulting compound was then reacted with 2-methylpropanoic acid to form 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. Other methods have involved the use of different reagents, such as acetylacetone and thiosemicarbazide.
科学的研究の応用
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been the subject of various scientific studies due to its potential applications in the field of medicine. One study found that the compound exhibited anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Another study found that 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid had a cytotoxic effect on cancer cells, suggesting that it could be used in cancer therapy. Additionally, 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(3-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-8(13)7-5-6-12(11-7)10(2,3)9(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTIPYINKZHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

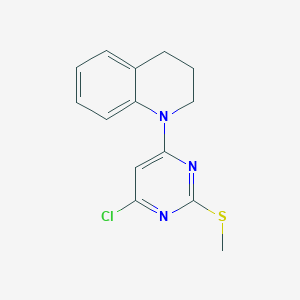
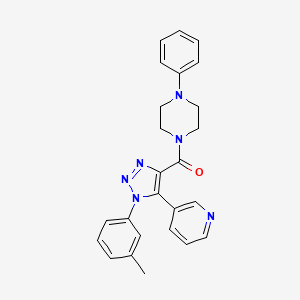

![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)
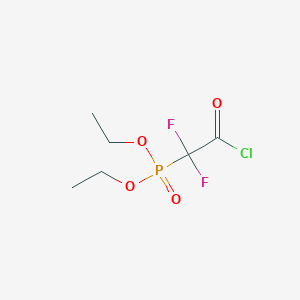
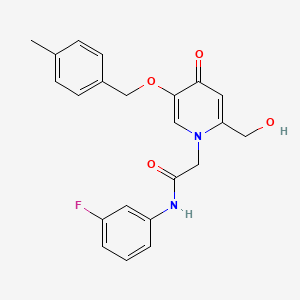
![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)

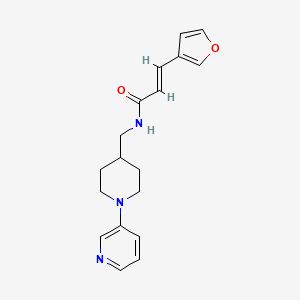
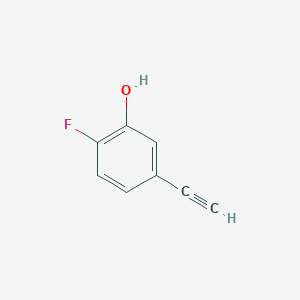
![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)


![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)